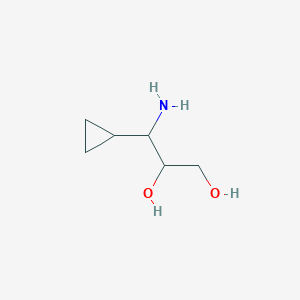
3-Amino-3-cyclopropylpropane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-cyclopropylpropane-1,2-diol is an organic compound with the molecular formula C6H11NO2. It is a diol, meaning it contains two hydroxyl groups (-OH), and an amine group (-NH2) attached to a cyclopropyl ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclopropylpropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 30°C to 50°C . Another method involves the reduction of cyclopropylcarbinol using sodium borohydride (NaBH4) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of glycerin chlorohydrin as a starting material, which is then reacted with ammonia and a catalyst under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-cyclopropylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Aplicaciones Científicas De Investigación
3-Amino-3-cyclopropylpropane-1,2-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-3-cyclopropylpropane-1,2-diol involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in nucleophilic and electrophilic reactions. These interactions can lead to the inhibition of enzymes and modification of proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropane-1,2-diol: A similar compound with a linear structure instead of a cyclopropyl ring.
2-Amino-1,3-propane diol: Another diol with an amino group, but with different positioning of the hydroxyl groups.
Uniqueness
3-Amino-3-cyclopropylpropane-1,2-diol is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for designing molecules with specific reactivity and biological activity .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
3-amino-3-cyclopropylpropane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c7-6(4-1-2-4)5(9)3-8/h4-6,8-9H,1-3,7H2 |
Clave InChI |
ILKSFLOKTMWSRO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C(CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


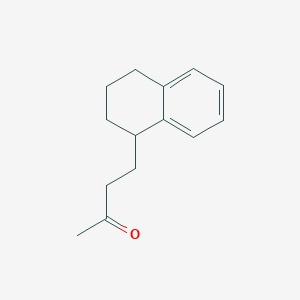
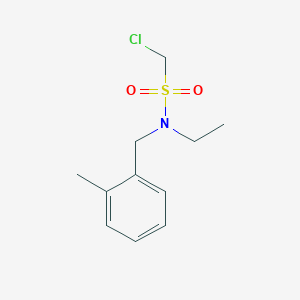
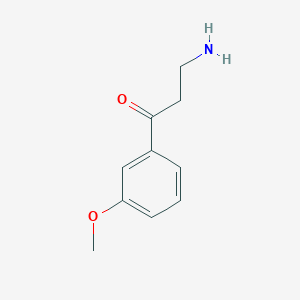

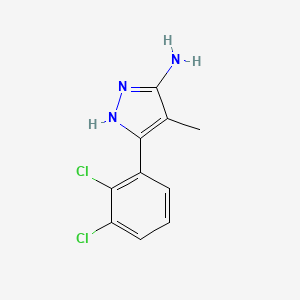
![2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride](/img/structure/B13539402.png)

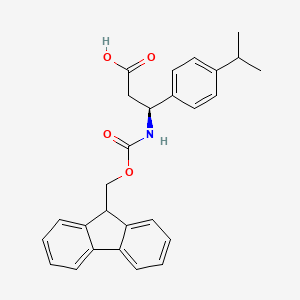

![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
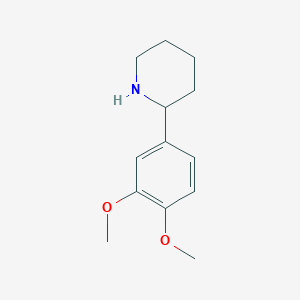
![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)
![3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)
![n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13539453.png)
